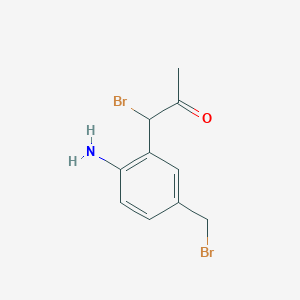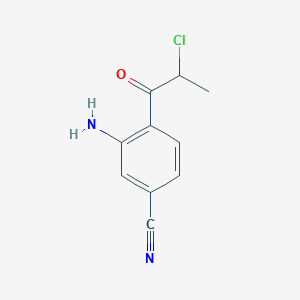
1-(1-Methylpyrrolidin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpyrrolidin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through several routes. One common method involves the reaction of 1-methylpyrrolidine with acetyl chloride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Acetyl Chloride:
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Análisis De Reacciones Químicas
1-(1-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields alcohols or amines.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Can be carried out under a range of conditions, depending on the desired substitution.
Products: Substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(1-Methylpyrrolidin-3-yl)ethan-1-one has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
-
Biology
- Investigated for its potential biological activity.
- Used in the study of enzyme interactions and metabolic pathways.
-
Medicine
- Explored for its potential therapeutic properties.
- May serve as a lead compound for drug development.
-
Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
-
Enzyme Inhibition
- The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
-
Receptor Modulation
- It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
1-(1-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
-
2-(1-Methylpyrrolidin-3-yl)ethan-1-ol
- Similar structure but contains a hydroxyl group instead of a ketone.
- Different reactivity and potential applications.
-
1-(2-Methylpyrrolidin-1-yl)ethan-1-one
- Structural isomer with the methyl group on a different position.
- May exhibit different chemical and biological properties.
-
®-2-(1-Methylpyrrolidin-3-yl)ethan-1-ol
- Enantiomeric form with potential differences in biological activity.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-(1-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-3-4-8(2)5-7/h7H,3-5H2,1-2H3 |
Clave InChI |
ZEHJXVVABQHKFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




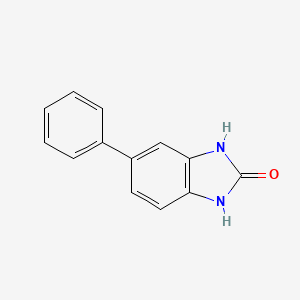
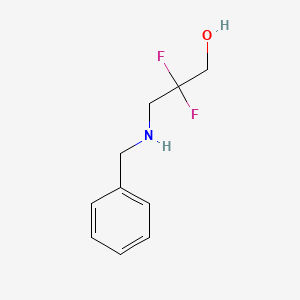
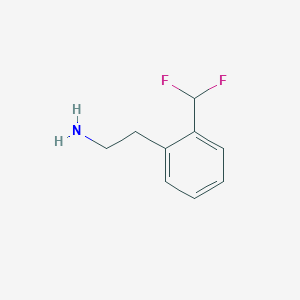



![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)

